4-(2-chloro-4-methyl-6-nitrophenyl)morpholine
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Overview
Description
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenyl group that is substituted with chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-methyl-6-nitroaniline with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by filtration and dried under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, methanol).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(2-amino-4-methyl-6-nitrophenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-4-nitrophenyl)morpholine
- 4-(2-fluoro-4-nitrophenyl)morpholine
- 4-(2-fluoro-6-nitrophenyl)morpholine
Uniqueness
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications.
Properties
CAS No. |
1239750-60-7 |
---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.7 |
Purity |
0 |
Origin of Product |
United States |
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